ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolidinone ring, a benzylidene group, and a benzoate ester, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazolidinone ring, followed by the introduction of the benzylidene group and the benzoate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolidinone derivatives and benzylidene-containing molecules. Examples are:
Uniqueness
What sets ethyl 4-[(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6/c1-3-29-20(27)11-4-6-14(7-5-11)23-19(26)15(18(25)22-23)9-12-8-13(21)10-16(28-2)17(12)24/h4-10,24H,3H2,1-2H3,(H,22,25)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMMUIYBEJYZPM-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)OC)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Cl)OC)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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